Methyl N,N-dibenzyl-D-serinate
Description
Methyl N,N-dibenzyl-D-serinate is a chiral serine derivative characterized by a methyl ester group at the carboxylic acid position and two benzyl groups attached to the nitrogen atom of the amino group. The compound is typically synthesized through a two-step process: (1) benzylation of D-serine’s amino group using benzyl halides, and (2) esterification of the carboxylic acid with methanol. The dibenzyl groups enhance lipophilicity, making it useful in pharmaceutical intermediates and peptide synthesis, where protection of the amine is critical .
Properties
CAS No. |
202478-34-0 |
|---|---|
Molecular Formula |
C18H21NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
methyl (2R)-2-(dibenzylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3/t17-/m1/s1 |
InChI Key |
VAAGDABRDJFHHK-QGZVFWFLSA-N |
SMILES |
COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Isomeric SMILES |
COC(=O)[C@@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
sequence |
S |
Origin of Product |
United States |
Chemical Reactions Analysis
Formation of Aziridinium Intermediate
Methyl N,N-dibenzyl-D-serinate is first converted to its O-methylsulfonyl (mesyl) derivative (1) (Fig. 1A). This activation step facilitates intramolecular ring closure to generate an aziridinium ion (2) , a strained three-membered ring that reacts regioselectively with nucleophiles .
Reaction Conditions :
-
Mesylation: Methanesulfonyl chloride (MsCl) and triethylamine (EtN) in dichloromethane (CHCl) at 0°C .
-
Aziridinium formation: Heating the mesylate in solvents like dimethyl ether (DME) with EtN at 80°C .
Nucleophilic Ring-Opening Reactions
The aziridinium intermediate reacts with diverse nucleophiles to yield β-substituted amino esters (Table 1).
Table 1: Nucleophilic Substitution Products and Yields
Key Observations :
-
Reactions proceed with retention of configuration at the α-carbon, ensuring enantiopurity .
-
Secondary amines (e.g., piperidine) show reduced reactivity due to steric hindrance .
Mechanistic Insights
-
Regioselectivity : Nucleophiles attack the less hindered β-carbon of the aziridinium ion .
-
Stereochemical fidelity : The N,N-dibenzyl groups prevent epimerization during mesylation and substitution .
-
Solvent effects : Polar aprotic solvents (DMF, DME) enhance reaction rates by stabilizing the aziridinium intermediate .
Comparative Analysis of Methodologies
Comparison with Similar Compounds
Functional Group Analysis
Methyl N,N-dibenzyl-D-serinate shares functional motifs with several compounds:
- D-Serine Benzyl Ester Benzenesulfonate (CAS 141527-77-7) : Features a benzyl ester and a benzenesulfonate group, increasing solubility in polar solvents compared to the methyl ester analog. Molecular weight: 353.39 g/mol .
- Sandaracopimaric Acid Methyl Ester: A diterpene methyl ester lacking amino protection but sharing ester functionality. Its hydrophobicity arises from the fused-ring terpene structure rather than benzyl groups .
Physicochemical Properties
Key Observations :
Stability and Reactivity
- Stability : Benzyl groups offer stability under acidic and basic conditions but are cleavable via catalytic hydrogenation. Methyl esters are hydrolyzed slower than benzyl esters, balancing stability and post-synthetic modification ease.
- Reactivity : The serine hydroxyl group can undergo phosphorylation or glycosylation, a feature absent in glycine or hydrocarbon-backbone analogs.
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